Cas no 2138538-38-0 (3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine)

3-Bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazopyridine core substituted with bromo, cyclobutyl, and methyl functional groups. This structure offers versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the cyclobutyl group contributes to steric and electronic modulation. Its rigid scaffold is valuable for probing structure-activity relationships in medicinal chemistry. The compound is typically handled under inert conditions due to its sensitivity. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows.
3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine structure
2138538-38-0 structure
Product name:3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine
CAS No:2138538-38-0
MF:C12H13BrN2
MW:265.149021863937
CID:5921727
PubChem ID:165499873

3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine
    • EN300-1197196
    • 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
    • 2138538-38-0
    • Inchi: 1S/C12H13BrN2/c1-8-4-2-7-10-14-11(9-5-3-6-9)12(13)15(8)10/h2,4,7,9H,3,5-6H2,1H3
    • InChI Key: HFMWIPYVRGJPMQ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C2CCC2)N=C2C=CC=C(C)N12

Computed Properties

  • Exact Mass: 264.02621g/mol
  • Monoisotopic Mass: 264.02621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 17.3Ų

3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1197196-10.0g
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
10g
$5528.0 2023-06-08
Enamine
EN300-1197196-5000mg
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
5000mg
$3728.0 2023-10-03
Enamine
EN300-1197196-10000mg
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
10000mg
$5528.0 2023-10-03
Enamine
EN300-1197196-50mg
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
50mg
$1080.0 2023-10-03
Enamine
EN300-1197196-250mg
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
250mg
$1183.0 2023-10-03
Enamine
EN300-1197196-0.25g
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
0.25g
$1183.0 2023-06-08
Enamine
EN300-1197196-2.5g
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
2.5g
$2520.0 2023-06-08
Enamine
EN300-1197196-0.5g
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
0.5g
$1234.0 2023-06-08
Enamine
EN300-1197196-500mg
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
500mg
$1234.0 2023-10-03
Enamine
EN300-1197196-2500mg
3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine
2138538-38-0
2500mg
$2520.0 2023-10-03

Additional information on 3-bromo-2-cyclobutyl-5-methylimidazo1,2-apyridine

Recent Advances in the Study of 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine (CAS: 2138538-38-0)

The compound 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine (CAS: 2138538-38-0) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases. This heterocyclic compound, characterized by its imidazopyridine core and cyclobutyl substituent, has garnered significant attention due to its unique physicochemical properties and potential biological activities. Recent studies have explored its applications in drug discovery, with a focus on its role as a kinase inhibitor and its interactions with specific biological targets.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine derivatives as potent inhibitors of protein kinases involved in cancer progression. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and selectivity. Key findings revealed that the bromo substituent at the 3-position and the cyclobutyl group at the 2-position significantly enhanced the compound's inhibitory activity against specific kinase targets, such as EGFR and HER2.

In addition to its potential in oncology, recent research has also explored the compound's applications in central nervous system (CNS) disorders. A 2024 preprint article on bioRxiv reported that 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine exhibits moderate binding affinity to GABAA receptors, suggesting its potential as a lead compound for developing anxiolytic or anticonvulsant agents. The study utilized molecular docking simulations and in vitro assays to validate these interactions, providing a foundation for further structural modifications to improve potency and reduce off-target effects.

The synthetic routes for 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine have also been refined in recent years. A 2023 publication in Organic Letters described a novel one-pot synthesis method that significantly improved the yield and purity of the compound. This advancement is particularly noteworthy for large-scale production and further pharmacological testing. The method involves a palladium-catalyzed cyclization followed by a bromination step, achieving an overall yield of 78% with high regioselectivity.

Despite these promising developments, challenges remain in the clinical translation of 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine-based therapeutics. Pharmacokinetic studies reported in a 2024 issue of Drug Metabolism and Disposition indicate that the compound exhibits moderate metabolic stability in human liver microsomes, with CYP3A4 identified as the primary enzyme responsible for its degradation. Researchers are currently exploring prodrug strategies and structural analogs to address these limitations and improve the compound's drug-like properties.

Looking ahead, the unique structural features of 3-bromo-2-cyclobutyl-5-methylimidazo[1,2-a]pyridine continue to inspire innovative research directions. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, particularly for oncology and CNS indications. The compound's versatility and the growing body of research supporting its biological activities suggest that it will remain an important focus of medicinal chemistry research in the coming years.

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